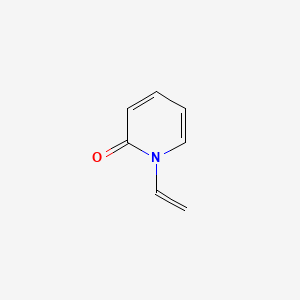
2(1H)-Pyridinone, 1-ethenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Pyridinone,1-ethenyl-(9CI) is a heterocyclic organic compound that features a pyridinone ring with an ethenyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone,1-ethenyl-(9CI) typically involves the reaction of pyridinone derivatives with vinyl-containing reagents under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the pyridinone derivative is reacted with a vinyl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of 2(1H)-Pyridinone,1-ethenyl-(9CI) may involve large-scale palladium-catalyzed coupling reactions, utilizing continuous flow reactors to enhance efficiency and scalability. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2(1H)-Pyridinone,1-ethenyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The pyridinone ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated pyridinone derivatives.
Substitution: Formation of various substituted pyridinone derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2(1H)-Pyridinone,1-ethenyl-(9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2(1H)-Pyridinone,1-ethenyl-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2(1H)-Pyridinone,1-ethenyl-(9CI) can be compared with other similar compounds, such as:
2(1H)-Pyridinone: Lacks the ethenyl group, resulting in different chemical properties and reactivity.
1-Vinyl-2-pyrrolidinone: Similar structure but with a pyrrolidinone ring instead of a pyridinone ring, leading to different biological activities.
2(1H)-Quinolone: Contains a quinolone ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H7NO |
|---|---|
Molekulargewicht |
121.14 g/mol |
IUPAC-Name |
1-ethenylpyridin-2-one |
InChI |
InChI=1S/C7H7NO/c1-2-8-6-4-3-5-7(8)9/h2-6H,1H2 |
InChI-Schlüssel |
NFPLJTNXOKFJRO-UHFFFAOYSA-N |
Kanonische SMILES |
C=CN1C=CC=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















